1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine
Description
1-Methyl-4-(3-phenylprop-2-yn-1-yl)piperazine is a piperazine derivative characterized by a methyl group at the 1-position and a 3-phenylpropynyl substituent at the 4-position of the piperazine ring. Piperazines are heterocyclic compounds with broad pharmacological applications, including anticancer, antioxidant, and antidiabetic activities, often derived from microbial biosynthesis or synthetic modifications . This article provides a detailed comparison of this compound with structurally related piperazine derivatives, focusing on synthesis, substituent effects, and biological activities.
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-(3-phenylprop-2-ynyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-15-10-12-16(13-11-15)9-5-8-14-6-3-2-4-7-14/h2-4,6-7H,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHOJJSPTBKDPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC#CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine can be synthesized through several methods. One common approach involves the reaction of 1-methylpiperazine with 3-phenyl-2-propynyl bromide under basic conditions. The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) at a controlled temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propynyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in THF.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted piperazine compounds.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been studied for its potential therapeutic effects, particularly in the context of neurological and psychiatric disorders. Its structural similarity to piperazine derivatives, which are known for their pharmacological activities, suggests that it may exhibit similar properties.
Case Study: Antidepressant Activity
Research indicates that compounds related to piperazine can act as serotonin reuptake inhibitors (SRIs), which are commonly used in the treatment of depression and anxiety disorders. A study published in PubMed highlights the structural features of piperazine derivatives that contribute to their pharmacological effects, suggesting that 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine could be a candidate for further investigation in this area .
Organic Synthesis Applications
This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of more complex molecules.
Synthesis of Propargylamines
One notable application is in the synthesis of propargylamines through Michael addition reactions. The compound can be utilized as a reactant along with other alkyne derivatives to produce propargylamines, which are valuable intermediates in organic synthesis . The following table summarizes relevant synthetic pathways:
| Entry | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | This compound + Methyl vinyl ketone | Cu catalysis, ethanol | High |
| 2 | This compound + Iodoalkyne | UVA irradiation, MeCN | Moderate |
The biological activity of this compound has been evaluated for its potential toxicological effects. Studies have shown that similar compounds can interact with lysosomal enzymes and may lead to phospholipidosis—a condition characterized by the accumulation of phospholipids within lysosomes . Understanding these interactions is crucial for assessing the safety profile of new drugs derived from this compound.
Inhibition Studies
Inhibition studies have indicated that certain piperazine derivatives can affect lysosomal phospholipase A2 activity, which is linked to drug-induced phospholipidosis. This insight is essential for drug development as it helps predict potential side effects associated with new pharmaceutical agents .
Mechanism of Action
The mechanism of action of 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. Additionally, it can interact with cellular receptors, leading to downstream signaling effects that result in its observed biological activities .
Comparison with Similar Compounds
Structures :
- RSe-1 : 1-Methyl-4-(3-(phenylselanyl)propyl)piperazine
- RSe-2 : 1-Methyl-4-(4-(phenylselanyl)butyl)piperazine
Key Differences :
- The selenium atom replaces the propynyl carbon, enhancing antioxidant activity. These compounds modulate the ratio of •BMPO-OH to •BMPO-OOH radicals in superoxide reactions, suggesting a role in redox regulation .
Sulfonamide-Functionalized Piperazine: 1-Methyl-4-((4-nitrophenyl)sulfonyl)piperazine
Structure : Features a 4-nitrobenzenesulfonyl group at the 4-position.
Synthesis : Reacts 1-methylpiperazine with p-nitrobenzenesulfonyl chloride, yielding an 83.6% product .
Key Differences :
Kinase-Targeting Piperazine: 1-Methyl-4-(2-(trifluoromethyl)benzyl)piperazine
Structure : Contains a trifluoromethylbenzyl group.
Toxicity :
- Highlights the importance of substituent selection for kinase selectivity and safety profiles.
Anticancer Purine Derivatives with Piperazine Substituents
Structure : 1-Methyl-4-(pyridin-4-yl)piperazine attached to a purine scaffold.
Piperazines with Spacer Groups
Examples :
- 8ac: Ethylene spacer between piperazine and quinolone.
- 8j : Methylene spacer.
Key Findings :
- Spacer length and rigidity (e.g., propynyl vs. ethylene) significantly affect solubility and pKa. Propynyl’s triple bond may reduce conformational flexibility, enhancing target specificity .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
1-Methyl-4-(3-phenylprop-2-yn-1-yl)piperazine is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by a piperazine ring substituted with a phenylpropynyl moiety, which may contribute to its diverse biological effects. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
1. Antidepressant and Anxiolytic Effects
Research has indicated that piperazine derivatives exhibit significant antidepressant and anxiolytic properties. A study focusing on related compounds demonstrated that modifications in the piperazine structure could enhance binding affinity to serotonin receptors, which are crucial for mood regulation .
2. Anticonvulsant Activity
The anticonvulsant potential of piperazine derivatives has been explored extensively. In one study, derivatives similar to this compound were evaluated using the maximal electroshock seizure (MES) model in Wistar rats. The results indicated that certain structural modifications led to improved anticonvulsant efficacy compared to standard drugs .
3. Dopamine Transporter Binding
A notable area of interest is the compound's interaction with the dopamine transporter (DAT). Research on structurally related compounds has shown that modifications can significantly influence binding affinity to DAT and serotonin transporter (SERT). This suggests potential applications in treating cocaine addiction and other dopaminergic disorders .
Case Study 1: Antidepressant Activity
In a pharmacological evaluation, a series of piperazine derivatives were tested for their ability to modulate serotonin levels in animal models. The study found that compounds with phenyl substitutions exhibited enhanced antidepressant-like effects, supporting the hypothesis that the phenylpropynyl group may play a role in enhancing serotonergic activity .
Case Study 2: Anticonvulsant Screening
In another investigation, various piperazine derivatives were screened for anticonvulsant activity using the MES model. The results indicated that specific substitutions on the piperazine ring significantly increased protective effects against seizures, highlighting the importance of structural optimization in developing effective anticonvulsants .
Data Tables
Q & A
Q. What are the optimized synthetic routes for 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine, and how do reaction conditions influence yield?
Answer: The synthesis typically involves alkylation of the piperazine core using propargyl bromide derivatives. For example, a validated procedure involves reacting 1-(2-fluorobenzyl)piperazine with propargyl bromide in DMF under basic conditions (K₂CO₃) at room temperature for 6–7 hours . Key factors affecting yield include:
- Solvent choice: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution.
- Catalyst/base: Alkali carbonates (K₂CO₃) improve deprotonation efficiency.
- Purification: Column chromatography with silica gel (ethyl acetate:hexane, 1:8) is critical for isolating high-purity products .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?
Answer:
- NMR spectroscopy: ¹H and ¹³C NMR are used to confirm the piperazine backbone and substituent positions. For example, the propargyl group’s terminal proton appears as a triplet near δ 2.5 ppm, while aromatic protons from the phenyl group resonate between δ 7.2–7.8 ppm .
- Mass spectrometry (ESI-MS): Molecular ion peaks ([M+H]⁺) confirm molecular weight (e.g., m/z 315.02 for a related anthracene-containing analog) .
Q. What are the common chemical modifications to enhance this compound’s stability or solubility?
Answer:
- Derivatization: Introducing electron-withdrawing groups (e.g., sulfonyl or acyl moieties) improves metabolic stability. For example, methanesulfonyl groups on the piperazine nitrogen increase resistance to oxidative degradation .
- Solubility enhancement: Methoxy or hydroxyl substituents on the phenyl ring improve aqueous solubility via hydrogen bonding .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity in this compound class?
Answer: SAR studies should systematically vary substituents and analyze pharmacological outcomes:
- Key regions for modification:
- Propargyl chain: Replacing the phenyl group with heteroaromatic rings (e.g., pyridine) alters receptor affinity .
- Piperazine nitrogen: Methyl vs. bulkier alkyl groups (e.g., ethylsulfonyl) modulate steric hindrance and binding kinetics .
- Methodology:
- Molecular docking: Predict interactions with target proteins (e.g., dopamine receptors) using software like AutoDock Vina .
- Biological assays: Radioligand binding assays quantify affinity (e.g., IC₅₀ values) for receptors like 5-HT₁A or σ receptors .
Q. How do computational methods resolve contradictions in experimental data for this compound’s mechanism of action?
Answer: Discrepancies between in vitro and in vivo efficacy often arise from off-target effects or metabolic instability. Strategies include:
- Density functional theory (DFT): Calculate electron distribution to predict reactive sites prone to metabolic oxidation .
- Molecular dynamics simulations: Model compound-receptor interactions over time to identify transient binding modes not captured in static crystal structures .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?
Answer:
- Asymmetric catalysis: Use chiral palladium catalysts in Sonogashira coupling reactions to control stereochemistry during propargyl group attachment .
- Process optimization: Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for large-scale purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
